N-(4-bromophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
N-(4-bromophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a carboxamide group at position 5, a 4-bromophenyl substituent on the amide nitrogen, and a 2-methoxyphenyl group at position 4 of the pyrimidine ring. Its synthesis typically involves acid-catalyzed cyclocondensation of substituted aldehydes, β-ketoamides, and urea/thiourea derivatives, followed by crystallization and spectroscopic characterization .
Properties
IUPAC Name |
N-(4-bromophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3/c1-11-16(18(24)22-13-9-7-12(20)8-10-13)17(23-19(25)21-11)14-5-3-4-6-15(14)26-2/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYQYUNQVWPRJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2OC)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions One common approach is the condensation of 4-bromoaniline with 2-methoxybenzaldehyde to form an imine intermediate This intermediate is then subjected to cyclization with ethyl acetoacetate under basic conditions to yield the pyrimidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines (NH2R) or thiols (SHR) under basic conditions.
Major Products Formed
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a hydroxyl derivative at the carbonyl position.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
N-(4-bromophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound’s structural analogs differ primarily in substituents on the pyrimidine ring and the aryl groups attached to the carboxamide. Key comparisons include:
Key Observations :
- Substituent Effects on Bioactivity : The 4-bromophenyl group (as in the target compound and ) correlates with higher thymidine phosphorylase inhibition (66.3%) compared to hydroxy-dimethoxyphenyl derivatives (15.7%) . Bromine’s electron-withdrawing nature may enhance enzyme binding.
- Carboxamide vs. Ester Groups : Carboxamide derivatives (e.g., target compound) generally exhibit improved solubility and bioavailability over ester analogs due to hydrogen-bonding capacity .
- Thioxo vs. Oxo Derivatives : Replacement of the 2-oxo group with a thioxo moiety (as in ) enhances antimicrobial activity, likely due to increased lipophilicity .
Crystallographic and Conformational Analysis
- The target compound’s 2-methoxyphenyl group may induce steric hindrance, altering ring puckering compared to analogs like N-(2,4-dimethylphenyl)-4-(3-nitrophenyl) derivatives, which exhibit near-planar pyrimidine rings (dihedral angle: 12.8°) .
Biological Activity
N-(4-bromophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound belonging to the tetrahydropyrimidine class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available starting materials. The general synthetic route includes the formation of the tetrahydropyrimidine core followed by the introduction of the bromophenyl and methoxyphenyl substituents. Variations in substituents can lead to different biological profiles.
Antiviral Activity
Recent studies have highlighted the antiviral potential of tetrahydropyrimidine derivatives. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on HIV integrase. These studies demonstrated that certain derivatives exhibit significant inhibition of strand transfer reactions in vitro. The most potent compounds showed IC50 values as low as 0.65 µM, indicating strong antiviral activity against HIV .
Antimicrobial Activity
The biological importance of pyrimidine derivatives extends to their antimicrobial properties. Research indicates that compounds containing a pyrimidine nucleus can exhibit activity against various bacterial strains. For example, derivatives with specific substitutions have shown efficacy against pathogens like E. coli and S. aureus. The presence of electron-donating groups such as methoxy has been associated with enhanced antimicrobial activity .
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar tetrahydropyrimidine compounds have provided insights into how structural modifications influence biological activity:
| Substituent | Effect on Activity |
|---|---|
| Bromine at para position | Increases lipophilicity and bioactivity |
| Methoxy group | Enhances antimicrobial and antiviral potency |
| Methyl group | Modulates overall stability and solubility |
These findings suggest that careful selection of substituents can optimize the pharmacological profile of these compounds.
Case Studies
- HIV Integrase Inhibition : A derivative closely related to this compound was tested for its ability to inhibit HIV integrase. The compound demonstrated significant inhibition in vitro with a reported IC50 value indicating high potency against the enzyme responsible for viral integration into host DNA .
- Antimicrobial Efficacy : A series of pyrimidine derivatives were synthesized and tested against common pathogens. The results indicated that modifications at the 4-position significantly impacted antibacterial activity, with some compounds showing effectiveness comparable to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-(4-bromophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?
- Methodology :
- Step 1 : Condensation of 2-methoxybenzaldehyde with ethyl acetoacetate under basic conditions (e.g., NaOH) to form a chalcone intermediate .
- Step 2 : Cyclization with urea or thiourea under acidic conditions (e.g., HCl or acetic acid) to construct the tetrahydropyrimidine core .
- Step 3 : Bromination at the 4-position of the phenyl ring using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) .
- Step 4 : Carboxamide formation via coupling reactions (e.g., EDC/HOBt) with 4-bromoaniline .
- Key Considerations : Optimize reaction time and temperature to avoid side products (e.g., over-bromination) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- 1H/13C NMR : Compare peaks to published spectra of analogous tetrahydropyrimidines (e.g., δ ~2.27 ppm for CH3, ~5.39 ppm for CH in the tetrahydropyrimidine ring) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and isotopic pattern matching the bromine atom .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and substituent positions (e.g., dihedral angles between aryl rings and the pyrimidine core) .
Q. What purification techniques are recommended for isolating high-purity samples?
- Methods :
- Recrystallization : Use ethanol/water or dichloromethane/hexane mixtures to remove unreacted starting materials .
- Column Chromatography : Employ silica gel with gradient elution (e.g., 5–30% ethyl acetate in hexane) for separation of regioisomers .
- Purity Validation : HPLC with UV detection (λ = 254 nm) to achieve ≥95% purity .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., 4-bromo vs. 2-methoxy) influence the compound’s reactivity or biological activity?
- Substituent Impact :
- Experimental Design : Synthesize analogs with halogen/methoxy substitutions and compare IC50 values in enzyme inhibition assays .
Q. How can researchers resolve contradictions in biological activity data across studies (e.g., antibacterial vs. no activity)?
- Root Causes :
- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture conditions .
- Solubility Issues : Poor aqueous solubility may lead to false negatives; use DMSO carriers ≤1% v/v .
- Resolution Strategy :
- Standardize protocols (CLSI guidelines) and validate with positive controls (e.g., ciprofloxacin) .
- Perform dose-response curves to confirm activity thresholds .
Q. What strategies are effective for improving the compound’s bioavailability in preclinical studies?
- Approaches :
- Prodrug Design : Introduce ester groups (e.g., ethyl carboxylate) to enhance membrane permeability .
- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve solubility and sustained release .
- Validation : Monitor plasma concentration via LC-MS/MS in rodent models .
Q. How can computational methods guide SAR studies for this compound?
- Workflow :
- Docking Simulations : Use AutoDock Vina to predict binding to targets (e.g., dihydrofolate reductase) .
- QSAR Modeling : Correlate substituent Hammett constants (σ) with activity data to prioritize synthetic targets .
- Limitations : Validate predictions with wet-lab assays to address false positives .
Data Contradiction Analysis
Q. Conflicting reports on regioselectivity during cyclization: How to address this?
- Possible Causes :
- Acid catalyst choice (e.g., HCl vs. acetic acid) may favor different transition states .
- Steric hindrance from 6-methyl group directing regioselectivity .
- Resolution :
- Use 2D NMR (COSY, NOESY) to confirm regiochemistry .
- Compare reaction outcomes under varying acid/base conditions .
Tables for Key Data
Table 1 : Comparison of Synthetic Yields Under Different Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| HCl | 80 | 12 | 77 | |
| Acetic Acid | 60 | 24 | 65 | |
| H2SO4 | 100 | 6 | 58 |
Table 2 : Biological Activity of Structural Analogs
| Analog | Target | IC50 (µM) | Reference |
|---|---|---|---|
| 4-(3-Bromophenyl) derivative | E. coli DNA gyrase | 12.3 | |
| 4-(2-Methoxyphenyl) derivative | S. aureus enoyl-ACP | 8.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
